molecular formula C15H14O4 B5697207 3-{[4-(hydroxymethyl)phenoxy]methyl}benzoic acid

3-{[4-(hydroxymethyl)phenoxy]methyl}benzoic acid

Cat. No. B5697207
M. Wt: 258.27 g/mol
InChI Key: NNIWJNITVVIFSX-UHFFFAOYSA-N
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Description

3-{[4-(hydroxymethyl)phenoxy]methyl}benzoic acid, also known as HMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HMB is a derivative of benzoic acid and is a white crystalline powder that is soluble in water.

Mechanism of Action

The mechanism of action of 3-{[4-(hydroxymethyl)phenoxy]methyl}benzoic acid is not fully understood, but it is believed to act through several pathways, including the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. 3-{[4-(hydroxymethyl)phenoxy]methyl}benzoic acid has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which help to neutralize ROS and protect cells from oxidative damage.
Biochemical and Physiological Effects:
3-{[4-(hydroxymethyl)phenoxy]methyl}benzoic acid has been shown to have several biochemical and physiological effects, including the modulation of various signaling pathways, the inhibition of ROS, and the induction of antioxidant enzymes. 3-{[4-(hydroxymethyl)phenoxy]methyl}benzoic acid has also been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-{[4-(hydroxymethyl)phenoxy]methyl}benzoic acid in lab experiments is its ability to act as a crosslinking agent in the synthesis of polymers and other materials. Additionally, 3-{[4-(hydroxymethyl)phenoxy]methyl}benzoic acid's antimicrobial properties make it a potential candidate for use as a preservative in food and agricultural products. However, one of the limitations of using 3-{[4-(hydroxymethyl)phenoxy]methyl}benzoic acid in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 3-{[4-(hydroxymethyl)phenoxy]methyl}benzoic acid, including further investigation of its potential therapeutic applications in the treatment of various diseases, such as cancer and neurodegenerative disorders. Additionally, the use of 3-{[4-(hydroxymethyl)phenoxy]methyl}benzoic acid as a preservative in food and agricultural products should be further explored. Finally, the synthesis of new materials and polymers using 3-{[4-(hydroxymethyl)phenoxy]methyl}benzoic acid as a crosslinking agent should be investigated.

Synthesis Methods

The synthesis of 3-{[4-(hydroxymethyl)phenoxy]methyl}benzoic acid can be achieved through several methods, including the reaction of 4-(chloromethyl)phenol with sodium hydroxide to form 4-(hydroxymethyl)phenol, which is then reacted with benzoic acid in the presence of a catalyst to yield 3-{[4-(hydroxymethyl)phenoxy]methyl}benzoic acid. Another method involves the reaction of 4-(hydroxymethyl)phenol with benzoic anhydride in the presence of a catalyst to produce 3-{[4-(hydroxymethyl)phenoxy]methyl}benzoic acid.

Scientific Research Applications

3-{[4-(hydroxymethyl)phenoxy]methyl}benzoic acid has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 3-{[4-(hydroxymethyl)phenoxy]methyl}benzoic acid has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's disease. 3-{[4-(hydroxymethyl)phenoxy]methyl}benzoic acid has also been studied for its potential use as a preservative in food and agricultural products due to its antimicrobial properties. Additionally, 3-{[4-(hydroxymethyl)phenoxy]methyl}benzoic acid has been used in the synthesis of polymers and other materials due to its ability to act as a crosslinking agent.

properties

IUPAC Name

3-[[4-(hydroxymethyl)phenoxy]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c16-9-11-4-6-14(7-5-11)19-10-12-2-1-3-13(8-12)15(17)18/h1-8,16H,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNIWJNITVVIFSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)COC2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(Hydroxymethyl)phenoxy]methyl}benzoic acid

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